Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . The synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .Molecular Structure Analysis
The molecular structure of this compound has been characterized . The role of different functional groups on the molecular geometry, conformational characteristics, and the packing of these molecules in the crystal lattice has been analyzed .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The formation of complexes of fluoroquinolones with metals and their applications have been considered .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed . It is a powder with a molecular weight of 223.25 .Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibit significant antibacterial activity. Specifically, compounds such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid have shown greater activity than oxolinic acid against both Gram-positive and Gram-negative bacteria, underlining the importance of structural modifications in enhancing antibacterial efficacy (Koga et al., 1980). Another study synthesized Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate and investigated its role as an intermediate in developing antibacterial fluoroquinolones, emphasizing the chemical's potential in creating effective antibacterial agents (Rádl, 1994).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of this compound derivatives. For instance, the synthesis of Ethyl 7-Chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using microwave-assistance and aluminum metal as a catalyst achieved a high yield, demonstrating an efficient method for preparing such compounds (Bao-an, 2012). Another study described the synthesis of a new derivative with potent cytotoxic activity against human cancer cell lines, highlighting the compound's potential in cancer research (Riadi et al., 2021).
Application in Cancer Research
A derivative of this compound was synthesized and showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent. This compound exhibited cytotoxic activity against various human cancer cell lines, suggesting its application in developing new cancer therapies (Riadi et al., 2021).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These targets play crucial roles in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
It is known that compounds of this class can form strong intermolecular dimers and chains, creating a sheet-like structure . This could potentially influence the interaction of the compound with its targets and induce changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound has diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound forms a stable crystal packing structure, suggesting that it may be relatively stable under various environmental conditions .
Future Directions
The future directions of research on similar compounds have been discussed . The “structure-activity” relationships for antibacterial fluoroquinolones, as well as the data on other types of biological activity for the family of bi- and polycyclic fluoroquinolones are presented . This opens up new prospects in clinical treatment of infections .
Properties
IUPAC Name |
ethyl 6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)14-11(9)15/h3-5,9H,2,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYRPLORMPCIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2)F)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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